molecular formula C21H20N6O3S2 B2865631 N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-56-0

N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2865631
CAS No.: 847400-56-0
M. Wt: 468.55
InChI Key: SHUOXIXYNVFONM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound of interest in medicinal chemistry and pharmaceutical research. The structure incorporates a 1,2,4-triazole ring linked to an acetamidophenyl group and a 2-oxobenzo[d]thiazole (benzothiazolone) moiety, suggesting potential for diverse biological activity. The 1,2,4-triazole scaffold is known to exhibit a range of pharmacological properties, including antimicrobial and anti-inflammatory effects . The benzothiazolone component is a privileged structure in drug discovery, often associated with enzyme inhibition and investigated in oncological and neurological therapeutic areas . This molecule is intended for use in bioactivity screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex target molecules. Researchers can utilize this compound to explore its potential as a protein-binding agent or enzyme inhibitor. Further laboratory investigation is required to fully elucidate its specific mechanism of action, binding affinity, and cellular targets. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S2/c1-13(28)22-14-7-9-15(10-8-14)23-19(29)12-31-20-25-24-18(26(20)2)11-27-16-5-3-4-6-17(16)32-21(27)30/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUOXIXYNVFONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N6O3S2C_{21}H_{20}N_{6}O_{3}S_{2}, with a molecular weight of 468.6 g/mol. The compound features a complex structure that includes a triazole ring and a thioacetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds similar to this compound can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways .

Antioxidant Properties

The antioxidant potential of triazole derivatives has been extensively studied. For example, certain triazole compounds have shown remarkable efficacy in scavenging free radicals in vitro. The antioxidant activity is often quantified using assays such as DPPH and ABTS. Compounds with similar structures to this compound have exhibited IC50 values comparable to established antioxidants like ascorbic acid .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, related compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes critical for bacterial survival and cancer cell proliferation.
  • Free Radical Scavenging : The presence of functional groups in the compound allows it to neutralize free radicals effectively.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can lead to programmed cell death.

Case Studies and Research Findings

A comprehensive study involving various triazole derivatives highlighted their potential as therapeutic agents against bacterial infections and cancer. Compounds exhibiting high binding affinities in molecular docking studies were identified as promising candidates for further development .

Activity IC50 Value Reference
Antioxidant0.397 μM[PMC10987910]
Antibacterial (E. coli)MIC < 0.5 μg/mL[PMC10987910]
Anticancer (various cell lines)IC50 varies[ResearchGate]

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a common 1,2,4-triazole-thioacetamide scaffold with several analogs, differing in substituents on the triazole ring and the arylacetamide moiety. Key comparisons include:

Compound Name Triazole Substituents Arylacetamide Substituents Key Spectral Data (IR/NMR) References
N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-methyl, 5-(benzo[d]thiazol-2-one-methyl) 4-acetamidophenyl C=S stretch: ~1250 cm⁻¹; NH: 3278–3414 cm⁻¹
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-(3-pyridinyl) 4-ethylphenyl Pyridine ring protons: δ 8.5–7.2 ppm (1H NMR)
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide 4-allyl, 5-phenyl 4-acetylphenyl C=O stretch: 1663–1682 cm⁻¹
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) 4-fluorophenyl Thiophene protons: δ 7.2–7.4 ppm (1H NMR)
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-p-tolyl, 5-(4-chlorophenyl) 4-chlorophenyl Cl substituent effects: δ 7.3–7.5 ppm (aromatic H)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro in , chloro in ) exhibit downfield shifts in NMR due to deshielding effects, whereas electron-donating groups (e.g., methyl in the target compound) stabilize adjacent protons .
  • Tautomerism: Unlike thiol tautomers (~2500–2600 cm⁻¹ S-H stretch), the target compound and its analogs predominantly exist as thiones, evidenced by C=S stretches at 1243–1258 cm⁻¹ and NH bands at 3150–3414 cm⁻¹ .

Stability and Reactivity

  • Hydrolytic Stability: The acetamidophenyl group in the target compound may enhance solubility and hydrolytic stability compared to acetylphenyl () or fluorophenyl () analogs, which are more prone to metabolic oxidation .

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